Cas no 885280-75-1 (Tert-butyl 2-(3-(aminomethyl)phenyl)acetate)

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- TERT-BUTYL 2-(3-(AMINOMETHYL)PHENYL)ACETATE
- (3-AMINOMETHYL-PHENYL)-ACETIC ACID TERT-BUTYL ESTER
- tert-Butyl [3-(aminomethyl)phenyl]acetate
- tert-butyl 2-[3-(aminomethyl)phenyl]acetate
- 8606AH
- AB27959
- NE64475
- (3-Aminomethylphenyl)aceticacidtert-butylester
- tert-butyl 2-[3-(aminomethyl)phenyl]ethanoate
- (3-aminomethylphenyl)acetic acid tert-butyl ester
- A827406
- 2-[3-(aminomethyl)phenyl]acetic acid tert-butyl ester
- (
- Tert-butyl 2-(3-(aminomethyl)phenyl)acetate
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- MDL: MFCD06738820
- Inchi: 1S/C13H19NO2/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14/h4-7H,8-9,14H2,1-3H3
- InChI Key: OVIMTIMRQGWSOG-UHFFFAOYSA-N
- SMILES: O(C(CC1C=CC=C(CN)C=1)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 233
- XLogP3: 1.6
- Topological Polar Surface Area: 52.3
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1131092-500mg |
(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester |
885280-75-1 | 95% | 500mg |
$400 | 2024-07-28 | |
Enamine | EN300-7435658-0.05g |
tert-butyl 2-[3-(aminomethyl)phenyl]acetate |
885280-75-1 | 95% | 0.05g |
$624.0 | 2024-05-23 | |
eNovation Chemicals LLC | Y1131092-100mg |
(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester |
885280-75-1 | 95% | 100mg |
$200 | 2024-07-28 | |
eNovation Chemicals LLC | Y1131092-1g |
(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester |
885280-75-1 | 95% | 1g |
$665 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0307-5g |
(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester |
885280-75-1 | 96% | 5g |
20268.21CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0307-100mg |
(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester |
885280-75-1 | 96% | 100mg |
1382.31CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0307-500mg |
(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester |
885280-75-1 | 96% | 500mg |
¥3051.64 | 2025-01-22 | |
Ambeed | A740356-1g |
tert-Butyl 2-(3-(aminomethyl)phenyl)acetate |
885280-75-1 | 95+% | 1g |
$939.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531172-5g |
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate |
885280-75-1 | 98% | 5g |
¥30402.00 | 2024-04-27 | |
eNovation Chemicals LLC | Y1131092-1g |
(3-Aminomethyl-phenyl)-acetic acid tert-butyl ester |
885280-75-1 | 95% | 1g |
$665 | 2025-02-20 |
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate Related Literature
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on Tert-butyl 2-(3-(aminomethyl)phenyl)acetate
Introduction to Tert-butyl 2-(3-(aminomethyl)phenyl)acetate (CAS No. 885280-75-1) and Its Emerging Applications in Chemical Biology
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate, identified by the chemical abstracts service number 885280-75-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of esters, characterized by the presence of a carbonyl group linked to an alkyl or aryl group. The specific substitution pattern in its molecular structure, particularly the tert-butyl group and the aminomethylphenyl moiety, imparts distinct reactivity and biological relevance, making it a valuable tool in pharmaceutical research and drug discovery.
The tert-butyl group (C(CH₃)₃) is a well-known steric hinderer, which can influence the conformational flexibility and binding affinity of molecules. In contrast, the 3-(aminomethyl)phenyl part introduces a nucleophilic amine functionality, enabling various chemical modifications such as condensation reactions or coupling with other biomolecules. This combination of structural features makes Tert-butyl 2-(3-(aminomethyl)phenyl)acetate a versatile intermediate in synthesizing more complex bioactive molecules.
Recent advancements in chemical biology have highlighted the importance of such multifunctional compounds in modulating biological pathways. For instance, studies have demonstrated that derivatives of phenylacetate esters can interact with specific enzymes or receptors, influencing metabolic processes or signaling pathways. The aminomethylphenyl moiety, in particular, has been explored for its potential role in enhancing drug solubility and bioavailability, which are critical factors in pharmaceutical development.
In the context of drug discovery, Tert-butyl 2-(3-(aminomethyl)phenyl)acetate has been utilized as a precursor in the synthesis of novel compounds with therapeutic potential. Researchers have leveraged its structural framework to develop molecules that exhibit inhibitory activity against target enzymes implicated in diseases such as cancer, inflammation, and neurodegeneration. The tert-butyl group, by virtue of its steric bulk, can fine-tune the binding interactions with biological targets, improving selectivity and efficacy.
One notable application of this compound is in the development of chiral auxiliaries or ligands for asymmetric synthesis. The presence of both stereocenters and functional groups allows for precise control over molecular architecture, which is essential for producing enantiomerically pure compounds. Such purity is often required for pharmaceuticals to ensure optimal pharmacological activity while minimizing side effects.
The chemical reactivity of Tert-butyl 2-(3-(aminomethyl)phenyl)acetate also makes it a valuable building block for peptidomimetics and protease inhibitors. By incorporating this compound into larger molecular frameworks, researchers can design synthetic peptides that mimic natural bioactive sequences but with improved stability or altered specificity. This approach has been particularly useful in targeting proteases that play a crucial role in disease pathogenesis.
Furthermore, computational studies have begun to explore the pharmacokinetic properties of derivatives derived from Tert-butyl 2-(3-(aminomethyl)phenyl)acetate. Molecular modeling techniques have revealed insights into how structural modifications can influence absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are instrumental in guiding the design of next-generation drugs that exhibit enhanced pharmacological properties.
The synthesis of Tert-butyl 2-(3-(aminomethyl)phenyl)acetate itself involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the condensation of an appropriate acetic acid derivative with an amine-functionalized phenol precursor under acidic conditions. Subsequent purification steps yield the desired product with high purity. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for research applications.
In summary, Tert-butyl 2-(3-(aminomethyl)phenyl)acetate (CAS No. 885280-75-1) represents a promising compound in chemical biology with diverse applications ranging from drug discovery to material science. Its unique structural features—combining a sterically hindered tert-butyl group with an amine-functionalized aromatic ring—provide a rich foundation for designing novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this are poised to play an increasingly pivotal role in advancing scientific understanding and developing innovative solutions.
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